4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile
Overview
Description
4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by substitution reactions to introduce the trifluoromethyl and amino groups. The methoxymethyl group can be introduced via alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques like crystallization and chromatography is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions. The overall effect is determined by the compound’s ability to modulate biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the complexity of the target compound.
6-Methyl-2-aminopyridine: Similar pyridine core but different substituents.
5-Nitro-2-aminopyridine: Contains the nitro and amino groups but lacks the trifluoromethyl and methoxymethyl groups.
Uniqueness
4-(Methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(methoxymethyl)-6-methyl-5-nitro-2-[3-(trifluoromethyl)anilino]pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3/c1-9-14(23(24)25)13(8-26-2)12(7-20)15(21-9)22-11-5-3-4-10(6-11)16(17,18)19/h3-6H,8H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKWSDAPTXAMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)NC2=CC=CC(=C2)C(F)(F)F)C#N)COC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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